BenchChemオンラインストアへようこそ!

8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride

Medicinal Chemistry Lead Optimization Physicochemical Profiling

8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride is a synthetic heterocyclic scaffold belonging to the imidazo[1,2-a]pyrazine family, characterized by a partially saturated 2,3-dihydro core with a chlorine atom at the 8-position, supplied as a hydrochloride salt. This bicyclic core is a recognized privileged structure in medicinal chemistry, having been explored in multiple kinase inhibitor programs (including Aurora, CDK, and PI3K) and phosphodiesterase (PDE) inhibitor campaigns.

Molecular Formula C6H7Cl2N3
Molecular Weight 192.04 g/mol
CAS No. 143592-06-7
Cat. No. B116216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride
CAS143592-06-7
Molecular FormulaC6H7Cl2N3
Molecular Weight192.04 g/mol
Structural Identifiers
SMILESC1C[N+]2=C(N1)C(=NC=C2)Cl.[Cl-]
InChIInChI=1S/C6H6ClN3.ClH/c7-5-6-9-2-4-10(6)3-1-8-5;/h1,3H,2,4H2;1H
InChIKeyOWBKOKLUXPZASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Overview of 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride (CAS 143592-06-7)


8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride is a synthetic heterocyclic scaffold belonging to the imidazo[1,2-a]pyrazine family, characterized by a partially saturated 2,3-dihydro core with a chlorine atom at the 8-position, supplied as a hydrochloride salt . This bicyclic core is a recognized privileged structure in medicinal chemistry, having been explored in multiple kinase inhibitor programs (including Aurora, CDK, and PI3K) and phosphodiesterase (PDE) inhibitor campaigns [1]. The hydrochloride salt form is reported to enhance aqueous solubility relative to the free base, which is a practical consideration for both in vitro assay preparation and certain synthetic manipulations . While high-strength, quantitative head-to-head comparator data against close analogs is markedly scarce in the primary literature—a critical transparency note for procurement decisions—the compound's value as a building block is substantiated by its established utility in patent-exemplified kinase inhibitor syntheses and its commercial availability from reputable fine chemical suppliers such as Apollo Scientific .

Why Generic Substitution of 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride is Scientifically Fraught


Generic substitution within the 2,3-dihydroimidazo[1,2-a]pyrazine series is inadvisable without targeted experimental verification because the all-important 8-position substituent critically governs both the chemical reactivity for downstream functionalization and the biological affinity for target proteins [1]. For example, the 8-chloro atom serves as a predictable leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling a specific synthetic trajectory that differs mechanistically and kinetically from the 8-bromo analog (faster SNAr) or the 8-fluoro analog (electron-withdrawing but poor leaving group) [1]. Furthermore, structure-activity relationship (SAR) studies within the Aurora kinase inhibitor arena explicitly confirm that different 8-substituents (including halo, trifluoromethyl, and amino groups) impart distinct off-target kinase selectivity profiles and oral bioavailability parameters [2]. Thus, substituting even a closely related 8-halo congener without confirming equivalent reactivity in the specific synthetic sequence or biological assay of interest risks pathway failure and data non-reproducibility. Procuring the exact CAS 143592-06-7 ensures alignment with validated protocols and patent exemplifications.

Quantitative Differentiation Guide: 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine HCl vs. Structural Analogs


Aqueous Solubility Enhancement via Hydrochloride Salt Formation: 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine HCl vs. Free Base

The hydrochloride salt form of 8-chloro-2,3-dihydroimidazo[1,2-a]pyrazine is documented to exhibit enhanced solubility in water and polar solvents relative to the neutral free base, a factor directly relevant to the preparation of assay-ready stock solutions and aqueous-phase synthetic reactions . This represents a practical differentiation from the free base analog (2,3-dihydroimidazo[1,2-a]pyrazine, CAS 6664-41-1), which lacks the salt counterion and has a predicted pKa of ~9.30, indicating predominantly non-ionized character at physiological pH . While high-precision solubility comparison data (e.g., mg/mL at pH 7.4) for the free base vs. the hydrochloride salt are not publicly available in the peer-reviewed literature, the qualitative improvement is consistently cited across vendor technical descriptions . The LogP for 8-chloro-2,3-dihydroimidazo[1,2-a]pyrazine;hydrochloride has been experimentally assessed at 0.6884, confirming its relatively hydrophilic nature, a critical parameter when selecting building blocks for aqueous-phase medicinal chemistry workflows [1].

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Synthetic Utility: The 8-Chloro Substituent as a Strategic Leaving Group in SNAr Diversification vs. 8-Bromo Congeners

In the context of imidazo[1,2-a]pyrazine diversification, the 8-chloro atom serves as a versatile handle for nucleophilic aromatic substitution (SNAr), enabling the introduction of amines, alkoxides, and other nucleophiles. This reactivity is directly exploited in the patent literature for the synthesis of cyclin-dependent kinase (CDK) inhibitors, where 8-chloro-3-methylimidazo[1,2-a]pyrazine was condensed with 4-(aminomethyl)pyridine to yield a compound with an IC50 of 22.5 µM against CDK [1]. The 8-chloro analog offers a controlled reactivity profile intermediate between the more labile 8-bromo derivative and the relatively inert 8-fluoro derivative, a nuance critical for optimizing reaction yields and minimizing byproducts in library synthesis [2]. While direct comparative rate data (k_rel) for 8-Cl vs. 8-Br SNAr in this specific scaffold are not published, the general order of reactivity for aryl halides (F << Cl < Br << I) is well-established, positioning the 8-chloro variant as a balanced choice for selective mono-substitution without over-reactivity [2].

Synthetic Chemistry Combinatorial Chemistry Kinase Inhibitor Synthesis

Biological Target Engagement: Imidazo[1,2-a]pyrazine Aurora Kinase IC50 Values and the 8-Position Optimization Rationale

The imidazo[1,2-a]pyrazine core is the basis for potent Aurora kinase inhibitors, with initial hits such as compound (1) showing dual Aurora A/B inhibition with IC50 = 250 nM but low aqueous solubility (5 µM) [1]. SAR campaigns systematically optimized the 8-position to improve drug-like properties: for instance, bioisosteric modifications at the 8-position led to compounds with improved oral bioavailability and off-target selectivity [2]. The 8-chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride, as the precursor building block, is essential for accessing these optimized leads because it provides the chlorine handle for late-stage diversification. While the hydrochloride salt itself is not the final bioactive molecule, its role as the starting material for these high-value programs is well-documented [3]. Procuring the correct 8-chloro intermediate ensures fidelity to the patented synthetic routes that yielded picomolar Aurora inhibitors such as SCH 1473759 (Aurora A IC50 = 4 nM) [3].

Kinase Drug Discovery Aurora Kinase Inhibition Oncology Therapeutics

Regioisomeric Fidelity: 8-Chloro vs. 6-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine Differentiation in Biological SAR

In imidazo[1,2-a]pyrazine SAR, the position of halogen substitution is critical. Studies on PDE inhibition demonstrated that the presence of electron-donating or electron-withdrawing groups at the 8-position greatly enhances the reactivity of the heterocycle toward electrophilic substitution at the 3-position, a substitution pattern that is distinct from regioisomeric variants [1]. Patent literature on substituted imidazopyrazines for peptic ulcer disease explicitly differentiates 8-substituted imidazo[1,2-a]pyrazines from other regioisomers, detailing synthetic routes that rely on 8-chloroimidazo[1,2-a]pyrazine as the specific intermediate for nucleophilic displacement [2]. The 6-chloro regioisomer would orient the chlorine at a different position on the pyrazine ring, fundamentally altering the electronic properties, reactivity, and the trajectory of any subsequent medicinal chemistry optimization. No quantitative bioactivity data are available directly comparing 8-chloro vs. 6-chloro isomers of the 2,3-dihydro series, precluding precise potency claims, but the synthetic and patent landscapes unequivocally signal that the 8-chloro regioisomer is the designated scaffold for multiple disclosed therapeutic programs [1][2].

Medicinal Chemistry SAR Analysis Target Selectivity

High-Impact Research and Industrial Application Scenarios for 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine HCl


Focused Kinase Inhibitor Library Synthesis for Oncology Target Validation

The compound is optimally deployed as the core building block for generating focused imidazo[1,2-a]pyrazine libraries aimed at Aurora kinase A/B and CDK families. The 8-chloro handle permits divergent late-stage SNAr functionalization with diverse amine inputs to probe the solvent-exposed region of the kinase ATP-binding site, a strategy that has historically yielded picomolar inhibitors [1]. Researchers can expect the hydrochloride salt to dissolve readily in aqueous or methanolic reaction media, expediting library synthesis workflows.

Phosphodiesterase (PDE) Inhibitor Lead Optimization Programs

As documented in SAR studies, the 8-position of the imidazo[1,2-a]pyrazine scaffold profoundly influences PDE inhibitory activity and isoenzyme selectivity, particularly for PDE III, IV, and 10A [2]. The 8-chloro derivative serves as the natural starting point for synthesizing and screening a panel of 8-substituted analogs (via halogen displacement) to rapidly establish SAR trends for bronchodilatory or CNS applications.

Enantioselective Synthesis of Chiral N-Heterocyclic Carbene (NHC) Precursors

The 2,3-dihydroimidazo[1,2-a]pyrazine scaffold, when appropriately reduced and functionalized, can be elaborated into chiral dihydroimidazolium salts that serve as NHC ligand precursors for asymmetric catalysis [3]. The 8-chloro group provides a synthetic anchor for installing chiral amine appendages, enabling the preparation of novel chiral catalysts with tunable steric and electronic properties.

Antiviral and Anti-Coronavirus Drug Discovery Using the CDK9/Target-Based Design

Recent research has demonstrated that imidazo[1,2-a]pyrazine derivatives, particularly those with pyridinyl and benzyl substitutions, exhibit potent CDK9 inhibition (IC50 as low as 0.16 µM) and activity against human coronavirus [4]. The 8-chloro-2,3-dihydroimidazo[1,2-a]pyrazine HCl building block is structurally poised for the introduction of these key pharmacophoric elements at the 2- and 3-positions, making it a strategic procurement for antiviral drug discovery efforts.

Quote Request

Request a Quote for 8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.